1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
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Overview
Description
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and multiple methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the carboxylic acid group. Common synthetic routes may involve the use of reagents such as piperidine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
- Polmacoxib : A dual inhibitor of COX-2 and carbonic anhydrase, known for its tissue-specific transport mechanism .
Uniqueness
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is unique due to its specific structural features, such as the presence of multiple methyl groups and a piperidine ring
Properties
CAS No. |
82048-29-1 |
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Molecular Formula |
C13H23N2O4+ |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-oxo-4-[(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2)7-9(8-13(3,4)15(12)19)14-10(16)5-6-11(17)18/h9H,5-8H2,1-4H3,(H-,14,16,17,18)/p+1 |
InChI Key |
GRYREFZVYUMFCL-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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